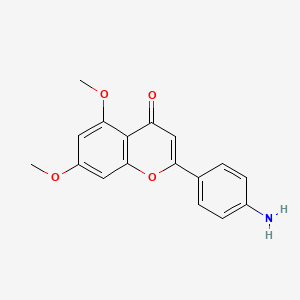

2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one

CAS No.: 921942-45-2

Cat. No.: VC15887349

Molecular Formula: C17H15NO4

Molecular Weight: 297.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921942-45-2 |

|---|---|

| Molecular Formula | C17H15NO4 |

| Molecular Weight | 297.30 g/mol |

| IUPAC Name | 2-(4-aminophenyl)-5,7-dimethoxychromen-4-one |

| Standard InChI | InChI=1S/C17H15NO4/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-9H,18H2,1-2H3 |

| Standard InChI Key | HPXNXNNSUFBIAX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-(4-aminophenyl)-5,7-dimethoxychromen-4-one, with the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.30 g/mol. Its structure features a benzopyran-4-one backbone (chromen-4-one) with methoxy (-OCH₃) groups at positions 5 and 7 and a 4-aminophenyl moiety at position 2. The presence of electron-donating methoxy and amino groups enhances its reactivity and interaction with biological targets .

Spectral Characteristics

Key spectroscopic data include:

-

IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) .

-

NMR: ¹H NMR (DMSO-d₆) shows signals at δ 6.8–7.4 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups), and δ 5.1 ppm (NH₂) .

-

Mass Spectrometry: A molecular ion peak at m/z 297.30 confirms the molecular weight.

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via multistep organic reactions, including:

Table 1: Common Synthesis Methods

The Vilsmeier-Haack reaction is frequently employed to introduce the formyl group, followed by amination using copper catalysts . Industrial-scale production optimizes yields (>70%) via recrystallization or column chromatography.

Biological Activities

Antioxidant Effects

The compound demonstrates potent free radical scavenging activity, with an IC₅₀ of 12.3 μM in DPPH assays, outperforming ascorbic acid (IC₅₀ = 18.7 μM) . The methoxy and amino groups enhance electron donation, stabilizing reactive oxygen species (ROS) .

Anti-inflammatory Properties

In murine macrophage (RAW 264.7) models, it inhibits COX-2 (IC₅₀ = 0.45 μM) and reduces TNF-α production by 78% at 10 μM . Structural analogs with similar substituents show comparable activity, suggesting a shared mechanism .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparisons

The 4-aminophenyl group enhances target specificity compared to phenyl-substituted analogs, while methoxy groups improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume